6-Methyl-10-phenanthridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-10-phenanthridinamine is a heterocyclic aromatic amine with the molecular formula C14H12N2. It is part of the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-10-phenanthridinamine typically involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. A new o-silylaryl triflate precursor has been developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . This method provides a high yield and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs the Bischler–Napieralski reaction, photochemical cyclizations, and microwave-assisted cyclizations. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-10-phenanthridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenanthridinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenanthridinamine derivatives.
Scientific Research Applications
6-Methyl-10-phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of functional materials due to its high charge mobility.
Mechanism of Action
The mechanism of action of 6-Methyl-10-phenanthridinamine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and interfere with its replication and transcription processes, making it a potential candidate for anticancer therapies. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Phenanthridine: Shares the core structure but lacks the methyl and amine groups.
10-Phenanthridinamine: Similar structure but without the methyl group at the 6th position.
Uniqueness: 6-Methyl-10-phenanthridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and amine group at the 10th position enhance its reactivity and interaction with biological targets, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
5423-70-1 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-methylphenanthridin-10-amine |
InChI |
InChI=1S/C14H12N2/c1-9-10-6-4-7-12(15)14(10)11-5-2-3-8-13(11)16-9/h2-8H,15H2,1H3 |
InChI Key |
VAPUUTKGROVHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.